molecular formula C11H16N2O B2632771 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1247527-69-0

5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2632771
CAS No.: 1247527-69-0
M. Wt: 192.262
InChI Key: LPQFKZNMBVIDLO-UHFFFAOYSA-N
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Description

5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety

Scientific Research Applications

5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the production of specialty chemicals.

Future Directions

The future directions in the research of “5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and functionalizations of the pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment of the Pyrrolidine Moiety to the Pyridine Ring: This step involves the nucleophilic substitution reaction where the pyrrolidine moiety is introduced to the pyridine ring. Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    2-Methyl-5-[(pyrrolidin-2-yl)methoxy]pyridine: Similar structure but lacks the methyl group on the pyridine ring.

    5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of both a methoxy group and a pyrrolidine moiety on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

5-methyl-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-8-10-3-2-6-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFKZNMBVIDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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